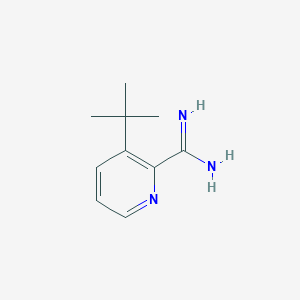

3-(tert-Butyl)picolinimidamide

Description

3-(tert-Butyl)picolinimidamide is a heterocyclic carboximidamide derivative characterized by a picolinimidamide core substituted with a tert-butyl group at the 3-position. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller substituents like methyl or halogens.

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-tert-butylpyridine-2-carboximidamide |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)7-5-4-6-13-8(7)9(11)12/h4-6H,1-3H3,(H3,11,12) |

InChI Key |

UPFPLQVZNUWHFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)picolinimidamide typically involves the reaction of picolinamide with tert-butylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction mixture is stirred and heated to around 45°C, allowing the tert-butyl group to attach to the picolinamide structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow microreactor systems could enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinimidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(tert-Butyl)picolinimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers explore its potential as a ligand in biochemical assays.

Medicine: It may serve as a precursor for developing pharmaceutical compounds.

Industry: Its unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)picolinimidamide exerts its effects involves interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(tert-Butyl)picolinimidamide (inferred properties) with closely related carboximidamide derivatives reported in recent studies. Data are derived from analogs with substitutions at the pyridine ring, isoxazole, or phenyl groups.

*Inferred properties based on structural analogs. †Calculated for C10H16ClN3 (hydrochloride salt). ‡Estimated for C17H11Br2Cl2N4O3. N/R: Not reported in cited evidence.

Key Observations:

tert-Butyl Group: Compared to halogens, the tert-butyl group (as in 4-(tert-butyl)picolinimidamide HCl) introduces significant steric hindrance, which may limit metabolic degradation but also reduce aqueous solubility .

Synthetic Efficiency :

- Brominated derivatives (e.g., Compound 75) achieve higher yields (91%) compared to chlorinated analogs (70–87%), possibly due to improved reaction kinetics with bromine-containing acyl chlorides .

Physicochemical Properties :

- Melting points correlate with molecular symmetry and halogen content. Compound 75 (229–230°C) exhibits a higher melting point than Compound 38 (190°C), likely due to bromine’s stronger intermolecular forces .

- The hydrochloride salt of 4-(tert-butyl)picolinimidamide highlights strategies to address solubility challenges common in lipophilic imidamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.